Cyanidin-3-O-glucuronide

Description

Overview of Anthocyanins and Flavonoids within Scientific Inquiry

Anthocyanins are a class of water-soluble pigments belonging to the larger group of flavonoids, which are secondary metabolites found in plants. nih.govnih.gov These compounds are responsible for many of the red, purple, and blue colors seen in flowers, fruits, and leaves. nih.govnih.gov As flavonoids, anthocyanins share a characteristic core structure consisting of a C6-C3-C6 skeleton. nih.gov Scientific inquiry into flavonoids, and specifically anthocyanins, is extensive due to their widespread presence in the human diet and their potential biological activities. nih.govrsc.org Research has focused on their chemical properties, biosynthesis, and their roles in plant physiology, as well as their potential effects on human health. nih.govmdpi.com

Anthocyanins exist in various glycosylated and acylated forms, with the sugar moieties and acyl groups influencing their stability and bioavailability. foodb.ca The six most common anthocyanidins (the aglycone form of anthocyanins) are cyanidin (B77932), delphinidin, pelargonidin, peonidin (B1209262), petunidin, and malvidin. nih.govmdpi.com The specific sugar attached to the anthocyanidin core further diversifies the range of anthocyanins found in nature.

Significance of Cyanidin-3-O-glucuronide in Phytochemical Research

This compound is a specific type of anthocyanin, a glycoside of cyanidin where the sugar moiety is glucuronic acid. While much of the research has focused on the more common cyanidin-3-O-glucoside, the study of its glucuronide counterpart is significant for several reasons. nih.govresearchgate.net Firstly, understanding the diversity of anthocyanin structures, including different glycosylations like glucuronidation, is crucial for a comprehensive understanding of their distribution and function in plants. For instance, this compound has been identified in the leaves of blueberry cultivars, highlighting its natural occurrence. researchgate.net

Secondly, the nature of the sugar moiety can impact the physicochemical properties and subsequent biological fate of the anthocyanin. Although detailed research specifically on this compound is less abundant than for its glucoside analogue, the principles of how glycosylation affects absorption and metabolism are of high interest. mdpi.com The metabolic transformation of anthocyanins is a key area of phytochemical research, and understanding the role of specific conjugates like glucuronides is essential.

Current Research Landscape and Key Unanswered Questions

The current research landscape for anthocyanins is vibrant, with numerous studies exploring their potential health benefits, including antioxidant and anti-inflammatory properties. mdpi.comnih.govresearchgate.net A significant portion of this research has been conducted on cyanidin-3-O-glucoside (C3G), one of the most prevalent anthocyanins. nih.govrsc.org Studies have investigated its absorption, metabolism, and various bioactivities. mdpi.comresearchgate.net

However, there are still key unanswered questions, particularly concerning less common anthocyanins like this compound. The specific metabolic pathways and bioavailability of this compound compared to other cyanidin glycosides remain an area for further investigation. The precise contribution of the glucuronic acid moiety to its stability, absorption, and interaction with cellular targets is not yet fully elucidated. Furthermore, while the general antioxidant capacity of cyanidin derivatives is recognized, the specific potency and mechanisms of action for the glucuronide form warrant more detailed study. researchgate.net Future research is needed to isolate and characterize this compound from various plant sources and to conduct comparative studies alongside other anthocyanins to understand its unique properties.

Scope and Research Objectives of Comprehensive Review

This comprehensive review aims to synthesize the current knowledge on this compound within the broader context of anthocyanin and flavonoid research. The primary objectives are:

To provide a foundational understanding of anthocyanins and flavonoids as a class of phytochemicals.

To highlight the specific importance of this compound in phytochemical investigations.

To outline the current state of research and identify the critical gaps in knowledge regarding this particular compound.

To present key data on related and parent compounds to provide a comparative context for future research on this compound.

This review will focus solely on the chemical and research aspects of this compound and its related compounds, providing a resource for researchers in the fields of phytochemistry, food science, and nutrition.

Physicochemical Properties of Related Anthocyanins

| Property | Value | Source |

| Cyanidin-3-O-glucoside | ||

| Molecular Weight | 449.4 g/mol | nih.gov |

| Water Solubility | 0.66 g/L (Predicted) | ymdb.ca |

| logP | 0.51 (Predicted) | ymdb.ca |

| Cyanidin | ||

| Molecular Weight | 287.24 g/mol | nih.gov |

| Cyanidin-3,5-O-diglucoside (Cyanin) | ||

| Molar Mass | 611.52 g/mol | wikipedia.org |

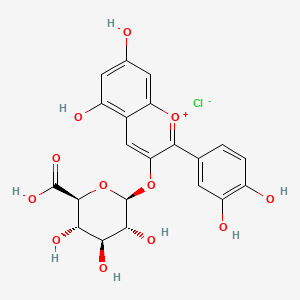

Structure

2D Structure

Properties

CAS No. |

683208-13-1 |

|---|---|

Molecular Formula |

C21H19ClO12 |

Molecular Weight |

498.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride |

InChI |

InChI=1S/C21H18O12.ClH/c22-8-4-11(24)9-6-14(32-21-17(28)15(26)16(27)19(33-21)20(29)30)18(31-13(9)5-8)7-1-2-10(23)12(25)3-7;/h1-6,15-17,19,21,26-28H,(H4-,22,23,24,25,29,30);1H/t15-,16-,17+,19-,21+;/m0./s1 |

InChI Key |

ZVTDPGYQESCLRY-ZKWAOETCSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O)O.[Cl-] |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Regulation of Cyanidin 3 O Glucuronide

Endogenous Plant Biosynthesis of Cyanidin-3-O-glucuronide Precursors

The formation of this compound in plants is a multi-step process rooted in the broader flavonoid biosynthetic pathway. This pathway synthesizes the core cyanidin (B77932) structure, which is subsequently modified to yield the final glucuronide conjugate.

Core Enzymatic Steps and Catalytic Mechanisms within the Flavonoid Pathway

The biosynthesis of the cyanidin aglycone begins with the amino acid phenylalanine. A series of enzymatic reactions, which constitute the general phenylpropanoid pathway and the subsequent flavonoid pathway, work in concert to build the characteristic C6-C3-C6 flavonoid skeleton.

The canonical pathway proceeds as follows nih.gov:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce cinnamic acid.

Cinnamate 4-hydroxylase (C4H) then hydroxylates cinnamic acid to form 4-coumaric acid.

4-coumaroyl-CoA ligase (4CL) activates 4-coumaric acid by adding a Coenzyme A molecule, yielding 4-coumaroyl-CoA. nih.gov

Chalcone (B49325) synthase (CHS) , a key entry point enzyme for the flavonoid pathway, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com

Chalcone isomerase (CHI) subsequently isomerizes the chalcone into a flavanone (B1672756), (2S)-naringenin. mdpi.com

From naringenin, the pathway branches. To produce cyanidin, flavanone 3-hydroxylase (F3H) first converts naringenin to dihydrokaempferol (B1209521). Then, flavonoid 3'-hydroxylase (F3'H) hydroxylates dihydrokaempferol to produce dihydroquercetin. nih.gov

Dihydroflavonol 4-reductase (DFR) reduces dihydroquercetin to leucocyanidin (B1674801) (a flavan-3,4-diol). mdpi.com

Anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to form the colored cyanidin cation. mdpi.comnih.gov

Finally, to produce this compound, a UDP-glucuronosyltransferase (UGT) enzyme facilitates the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the 3-hydroxyl group of the cyanidin aglycone. Plant UGTs are known to be capable of this type of conjugation. nih.govoup.com

Role of Key Enzymes

Several enzymes play pivotal roles in the synthesis and diversification of cyanidin and its derivatives.

Anthocyanidin Synthase (ANS): This enzyme performs a critical late-stage oxidation step, converting the colorless leucoanthocyanidin into the unstable, colored cyanidin aglycone. mdpi.comnih.gov Its activity is a key determinant for the production of all anthocyanins, including cyanidin-based ones.

UDP-glucose-flavonoid-3-O-glucosyltransferase (UFGT): This enzyme is responsible for the glycosylation of anthocyanidins. Specifically, it transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of cyanidin, forming the highly common and stable compound, cyanidin-3-O-glucoside. mdpi.comnih.gov While the final product is a glucuronide, the glucosylated form is a major related compound in plants.

O-methyltransferase (OMT): OMTs are involved in modifying the anthocyanidin core, leading to a wider variety of pigments. For instance, an OMT can methylate the 3'-hydroxyl group on the B-ring of cyanidin-3-O-glucoside to produce peonidin-3-O-glucoside. nih.gov This enzymatic action contributes to the diversity of anthocyanins found in nature.

| Enzyme | Abbreviation | Substrate | Product | Role in Pathway |

|---|---|---|---|---|

| Chalcone Synthase | CHS | 4-coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Entry point into the flavonoid pathway. mdpi.commdpi.com |

| Dihydroflavonol 4-reductase | DFR | Dihydroquercetin | Leucocyanidin | Commits precursors to the anthocyanin branch. mdpi.com |

| Anthocyanidin Synthase | ANS / LDOX | Leucocyanidin | Cyanidin | Forms the core anthocyanidin structure. nih.gov |

| UDP-glucuronosyltransferase | UGT | Cyanidin + UDP-glucuronic acid | This compound | Catalyzes the final glucuronidation step. nih.govoup.com |

Genetic Elements and Transcriptional Regulatory Networks Governing Biosynthesis

The biosynthesis of flavonoids, including cyanidin precursors, is predominantly regulated at the level of gene transcription. nih.gov The expression of the structural genes encoding the pathway's enzymes is controlled by a sophisticated network of transcription factors.

The primary regulatory mechanism involves a protein complex known as the MBW complex, which is composed of transcription factors from three distinct families:

R2R3-MYB proteins: These are key determinants of which branch of the flavonoid pathway is activated.

basic Helix-Loop-Helix (bHLH) proteins: These act as co-regulators with MYB factors.

WD40 repeat proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components to form a functional activation complex. mdpi.comnih.govfrontiersin.org

This MBW complex binds to specific motifs in the promoters of late biosynthetic genes (LBGs), such as DFR and ANS, to activate their transcription and drive the production of anthocyanins. nih.govfrontiersin.org In addition to this activation complex, there are also R3-MYB transcription factors that act as repressors by interfering with the formation or function of the MBW complex, providing a layer of negative regulation. mdpi.comnih.gov The specific combination and expression levels of these regulatory proteins determine the type and quantity of anthocyanins produced in different plant tissues and at different developmental stages. mdpi.comfrontiersin.org

Heterologous Production of this compound in Engineered Microbial Systems

The complexity of plant-based production has driven research into creating microbial cell factories for the synthesis of high-value flavonoids. By introducing plant biosynthetic genes into well-characterized microbes, it is possible to achieve controlled and scalable production of compounds like this compound.

Identification and Utilization of Microbial Strains

Two of the most widely used microbial hosts for flavonoid production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. researchgate.netnih.gov Both organisms have been successfully engineered to produce the related compound cyanidin-3-O-glucoside, demonstrating their suitability for this purpose. researchgate.netresearchgate.net

Escherichia coli : As a prokaryotic host, E. coli offers rapid growth, well-established genetic tools, and high-density fermentation capabilities. nih.gov It has been engineered to produce cyanidin-3-O-glucoside from simple precursors like (+)-catechin and glucose, achieving titers of up to 439 mg/L. researchgate.netnih.govresearchgate.net

Saccharomyces cerevisiae : This eukaryotic yeast is generally regarded as safe (GRAS) and is advantageous for expressing plant enzymes that require post-translational modifications, such as cytochrome P450s (e.g., F3'H). nih.gov It has also been successfully engineered for the de novo production of anthocyanins from glucose. researchgate.net

To produce this compound, these hosts would be engineered with the plant genes for ANS (to convert a precursor like leucocyanidin or catechin (B1668976) to cyanidin) and a specific plant UGT capable of using UDP-glucuronic acid to glycosylate cyanidin.

Metabolic Pathway Engineering Strategies for Enhanced Compound Yields

Achieving high yields of a target flavonoid in a microbial host requires extensive metabolic engineering to optimize the flow of carbon through the desired pathway and ensure a sufficient supply of precursors and cofactors. Strategies employed successfully for the production of the related cyanidin-3-O-glucoside, which are directly applicable to this compound, include:

Enhancing Precursor and Cofactor Supply: A critical bottleneck is often the availability of the sugar donor. For cyanidin-3-O-glucoside, overexpressing the genes for UDP-glucose synthesis significantly boosted production. nih.govresearchgate.net Similarly, for this compound, enhancing the intracellular pool of UDP-glucuronic acid would be a primary target.

Balancing Gene Expression: The expression levels of the heterologous enzymes must be carefully balanced to prevent the accumulation of toxic intermediates and reduce the metabolic burden on the host. This is often achieved by using promoters of varying strengths or by assembling genes into synthetic operons. nih.govresearchgate.netresearchgate.net

Enzyme Selection and Engineering: The choice of enzymes is crucial. Genes from different plant sources can exhibit varied activity levels in a microbial host. Codon optimization of the plant genes to match the codon usage of the host can also improve protein expression and function. researchgate.net

Optimization of Fermentation Conditions: Fine-tuning process parameters such as media composition, pH, temperature, and inducer concentration is essential for maximizing product titers. researchgate.netresearchgate.net

| Strategy | Approach | Example/Rationale | Reference |

|---|---|---|---|

| Precursor/Cofactor Enhancement | Overexpress genes for UDP-sugar biosynthesis. | Augmenting the intracellular UDP-glucose pool was critical for improving cyanidin-3-O-glucoside yield. This would be adapted for UDP-glucuronic acid. | nih.govresearchgate.net |

| Pathway Balancing | Use of combinatorial promoters (e.g., PT7, Ptrc) with different strengths. | Fine-tunes expression of ANS and UGT to maximize flux and minimize toxicity. | nih.govresearchgate.net |

| Host Strain Modification | Identify and engineer transporter proteins. | Improves uptake of fed precursors (e.g., catechin) and secretion of the final product. | researchgate.net |

| Process Optimization | Optimize culture media and induction conditions (e.g., IPTG concentration, post-induction temperature). | Maximizes cell growth and enzymatic activity for higher final titers. | researchgate.net |

| Compound Name |

|---|

| 4-coumaric acid |

| 4-coumaroyl-CoA |

| Cinnamic acid |

| Cyanidin |

| Cyanidin-3-O-glucoside |

| This compound |

| Dihydrokaempferol |

| Dihydroquercetin |

| Glucose |

| Leucocyanidin |

| Malonyl-CoA |

| Naringenin |

| Naringenin chalcone |

| Peonidin-3-O-glucoside |

| Phenylalanine |

| UDP-glucose |

| UDP-glucuronic acid |

Precursor Engineering and Optimization of Substrate Availability

The microbial biosynthesis of this compound is dependent on the efficient supply of two primary precursors: the aglycone cyanidin and the activated sugar donor, uridine diphosphate glucuronic acid (UDP-glucuronic acid). Metabolic engineering strategies are therefore focused on optimizing the intracellular pools of these molecules to maximize product titer. This involves enhancing the flux through their respective biosynthetic pathways and minimizing the diversion of intermediates to competing metabolic routes.

Engineering of the Cyanidin Aglycone Supply

The production of the cyanidin core structure relies on the intricate flavonoid biosynthetic pathway, which has been a frequent target for metabolic engineering. In microbial hosts such as Escherichia coli, this pathway must be heterologously expressed. The engineering process begins with ensuring a robust supply of the initial precursors derived from the host's central metabolism.

The general flavonoid pathway starts from the flavanone naringenin. To produce cyanidin from naringenin, a multi-step enzymatic cascade is required. Key enzymes in this conversion include flavanone 3β-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). researchgate.netasm.org To increase the yield of cyanidin, researchers have focused on expressing and optimizing these enzymes in microbial chassis. For instance, a four-step metabolic pathway was constructed in E. coli using genes from various plant origins, including F3H from Malus domestica, DFR from Anthurium andraeanum, and ANS also from M. domestica, to convert flavanones into anthocyanidins. researchgate.netasm.org

Table 1: Key Enzymes and Genes for Engineering Cyanidin Biosynthesis

| Enzyme Abbreviation | Enzyme Name | Function in Pathway | Potential Engineering Strategy |

|---|---|---|---|

| F3H | Flavanone 3β-hydroxylase | Converts flavanones (e.g., naringenin) to dihydroflavonols. | Overexpression to increase precursor supply for DFR. researchgate.net |

| DFR | Dihydroflavonol 4-reductase | Reduces dihydroflavonols to leucoanthocyanidins. | Selection of DFR variants with high specificity for dihydroquercetin to favor cyanidin production. researchgate.net |

| ANS | Anthocyanidin synthase | Catalyzes the oxidation of leucoanthocyanidins to form cyanidin. | Co-expression with other pathway genes; protein engineering to reduce flavonol side-product formation. asm.orgnih.gov |

Optimization of UDP-Glucuronic Acid Substrate Availability

The final step in the biosynthesis of this compound is the transfer of a glucuronic acid moiety from a sugar donor to the 3-hydroxyl group of the cyanidin aglycone. This reaction requires the specific nucleotide sugar UDP-glucuronic acid (UDP-GlcUA). UDP-GlcUA is a crucial intermediate in the biosynthesis of various glycosaminoglycans, such as hyaluronan and chondroitin sulfate (B86663), in many organisms. nih.govwikipedia.org

In virtually all organisms, UDP-GlcUA is synthesized from the primary metabolite UDP-glucose. This conversion is a two-step oxidation reaction catalyzed by a single enzyme: UDP-glucose 6-dehydrogenase (UGDH). nih.govfrontiersin.orgepa.gov This NAD+-dependent enzyme is a primary target for metabolic engineering to increase the availability of UDP-GlcUA for glucuronidation reactions. frontiersin.org

To enhance the intracellular pool of UDP-GlcUA, a key strategy is the overexpression of the UGDH gene. By increasing the amount of UGDH enzyme, the conversion of the typically more abundant UDP-glucose into UDP-GlcUA can be significantly accelerated. researchgate.net Studies have successfully demonstrated the synthesis of UDP-glucuronic acid in permeabilized S. pombe cells expressing a human UGDH gene, achieving a 100% yield from UDP-glucose. researchgate.net This highlights the efficiency of this enzymatic step when the enzyme is not a limiting factor. The process is also dependent on a sufficient supply of the cofactor NAD+. nih.gov

Further enhancements can be achieved by engineering the upstream pathway to boost the supply of UDP-glucose itself. Overexpression of an endogenous UDP-glucose pyrophosphorylase, for example, can increase the UDP-glucose pool available for conversion by UGDH. researchgate.net

Table 2: Key Enzymes and Genes for Engineering UDP-Glucuronic Acid Supply

| Enzyme Abbreviation | Enzyme Name | Function in Pathway | Potential Engineering Strategy |

|---|---|---|---|

| UGDH | UDP-glucose 6-dehydrogenase | Catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. wikipedia.orgfrontiersin.org | Overexpression of the UGDH-encoding gene to increase the intracellular pool of UDP-glucuronic acid. researchgate.net |

| - | UDP-glucose pyrophosphorylase | Synthesizes UDP-glucose from glucose-1-phosphate and UTP. | Overexpression to increase the availability of the UGDH substrate, UDP-glucose. researchgate.net |

Advanced Analytical Methodologies for Cyanidin 3 O Glucuronide Research

Extraction and Isolation Techniques for Academic Study

The initial step in researching cyanidin-3-O-glucuronide involves its extraction from natural sources. The choice of extraction technique significantly impacts the yield and purity of the final product.

Comparative Analysis of Conventional Solvent-Based Extraction Methods

Traditional methods like maceration and Soxhlet extraction have long been utilized for the extraction of phenolic compounds, including anthocyanins. mdpi.com

Maceration: This simple technique involves soaking the plant material in a solvent for a specific period. Studies have shown that factors like the solvent type, temperature, and extraction time are crucial for optimizing the yield. For instance, a study on jabuticaba skins utilized maceration for the extraction of cyanidin-3-O-glucoside (C3G), a related anthocyanin. mdpi.com

Soxhlet Extraction: This method provides a more exhaustive extraction by continuously washing the sample with a fresh solvent. It has been successfully applied to recover C3G from jabuticaba skins. mdpi.com However, the prolonged exposure to heat can potentially degrade thermolabile compounds like anthocyanins.

While widely used, these conventional techniques can be time-consuming and may require large volumes of organic solvents.

Exploration of Advanced Extraction Technologies

To overcome the limitations of conventional methods, several advanced extraction technologies have been developed and optimized for anthocyanin recovery.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and reduced solvent consumption. mdpi.com This technique has been shown to be an emerging technology for the recovery of C3G. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE, or sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and increasing extraction efficiency. mdpi.comnih.gov Research has indicated that UAE can be more efficient and selective for anthocyanin extraction compared to conventional methods. mdpi.com For example, an optimized UAE method for red onion resulted in significant improvements in yield and extraction times. mdpi.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be fine-tuned to selectively extract specific compounds. The use of co-solvents like ethanol (B145695) can further enhance the extraction of polar compounds like C3G. mdpi.com

Tissue-Smashing Extraction: This method involves the mechanical disruption of the sample tissue to release the intracellular contents, including anthocyanins. One study utilized this technique for the extraction of anthocyanins from various pigmented plants. phcog.com

High Hydrostatic Pressure-Assisted Extraction (HHPAE): This innovative technique applies high pressure to the sample, which can enhance the permeability of cell membranes and improve extraction efficiency. A comparative study on red onion skin found that HHPAE yielded the highest extraction efficiency for anthocyanins. nih.govnih.gov

Optimization of Critical Extraction Parameters

The efficiency of any extraction method is highly dependent on several critical parameters that must be carefully optimized.

| Parameter | Description | Optimized Conditions for Anthocyanin Extraction |

| Solvent Composition | The type and concentration of the solvent significantly affect the solubility and stability of anthocyanins. Acidified polar solvents like methanol, ethanol, and water are commonly used. nih.gov | 51% ethanol was found to be optimal for extracting phenolic compounds from sour cherry pomace. nih.gov A mixture of methanol/water/acetic acid (80:20:0.5 v/v/v) was optimal for jabuticaba. nih.gov |

| Temperature | Temperature can influence both the extraction rate and the stability of anthocyanins. While higher temperatures can increase extraction, they can also lead to degradation. | An optimal temperature of 75°C was determined for sour cherry pomace extraction. nih.gov For red onion, a temperature range of 10 to 60°C was found to be suitable. mdpi.com |

| Time | The duration of the extraction process is critical to ensure maximum recovery without causing degradation. | Equilibrium concentrations were reached between 80 and 100 minutes for sour cherry pomace. nih.gov |

| pH | The pH of the extraction medium is crucial for the stability of anthocyanins, which are most stable in acidic conditions (pH < 3). nih.gov | Acidified solvents are commonly used to maintain the stable flavylium (B80283) cation form of anthocyanins. nih.gov |

| Solvent-to-Solid Ratio | This ratio affects the concentration gradient and, consequently, the extraction efficiency. | A ratio of 12 mL/g was selected as optimal for sour cherry pomace. nih.gov |

Purification Strategies for Research-Grade this compound

Following extraction, the crude extract contains a mixture of compounds. Therefore, purification is a critical step to isolate research-grade this compound.

Chromatographic Purification Approaches

Chromatography is a cornerstone of purification in chemical and biological sciences.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is a scaled-up version of analytical HPLC, allowing for the isolation of larger quantities of a specific compound. It has been successfully used to purify C3G from black rice extract, yielding a purity of 99.0%. advion.com

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the separation process. It is often used as a preliminary purification step.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can cause irreversible adsorption of the sample. It has been effectively used to separate and purify C3G from various sources, including blue honeysuckle fruits and mulberry fruits, with purities exceeding 98%. nih.govelsevierpure.comresearchgate.net A study on mulberry anthocyanins demonstrated the successful scale-up of HSCCC from semi-preparative to preparative scale. nih.gov

Coupled Chromatographic Techniques: Combining different chromatographic methods can enhance purification efficiency. For instance, coupling HPCCC with reversed-phase medium pressure liquid chromatography (RP-MPLC) has proven to be a rapid and efficient method for isolating C3G from black rice. researchgate.net

Application of Membrane-Based Separation Techniques

Membrane-based separation offers an alternative or complementary approach to chromatography for purification.

Ultrafiltration/Nanofiltration: These pressure-driven membrane processes separate molecules based on size. Ultrafiltration can be used to remove larger molecules like proteins and polysaccharides from the crude extract, while nanofiltration can concentrate smaller molecules like anthocyanins. While direct research on this compound is limited, studies on the filtration of cyanobacteria, which can produce pigments, indicate the potential of these techniques. mdpi.com Cake layer formation on the membrane surface during the filtration of cyanobacteria can protect the cells from damage. mdpi.com

Reversed Osmosis: This technique can be used to concentrate the anthocyanin extract by removing water and other small molecules.

The selection and optimization of these advanced analytical methodologies are paramount for obtaining high-purity this compound, which is essential for conducting accurate and reliable academic research into its properties and potential applications.

Methodologies for Removal of Interfering Co-Extractives and Impurities

The accurate analysis of this compound from crude extracts, whether from plant tissues or biological fluids like plasma and urine, is often hampered by the presence of interfering substances such as sugars, organic acids, proteins, lipids, and other polyphenols. nih.govresearchgate.net Effective sample preparation to remove these co-extractives is a critical first step. Solid-Phase Extraction (SPE) is a widely adopted and cost-effective technique for purifying and concentrating anthocyanins and their metabolites from such complex mixtures. nih.govresearchgate.net

The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte based on specific chemical interactions. Interfering compounds are then washed away, and the purified analyte is eluted with a different solvent. researchgate.net Several types of SPE cartridges are utilized for anthocyanin purification:

Reversed-Phase SPE (e.g., C18): C18 cartridges are commonly used to remove polar impurities like sugars and small acids. researchgate.net The non-polar C18 stationary phase retains the less polar anthocyanins while allowing highly polar compounds to pass through. However, some glucosylated anthocyanins may show low retention on C18 sorbents. nih.gov

Hydrophilic-Lipophilic Balance (HLB) SPE: These cartridges offer a balanced polarity and can retain a broader range of compounds, providing effective cleanup for various sample types. preprints.org

Ion-Exchange SPE: Mixed-mode cation-exchange (MCX) cartridges are particularly effective for anthocyanin purification. researchgate.netpreprints.org Anthocyanins exist as positively charged flavylium cations under acidic conditions, allowing them to bind strongly to the cation-exchange resin. This enables the efficient removal of neutral and acidic interferences, such as non-anthocyanin phenolics, leading to purities of up to 99%. preprints.org

A common SPE protocol involves conditioning the cartridge, loading the acidified sample extract, washing the cartridge with an aqueous solution to remove polar interferences and then with a less polar solvent like ethyl acetate (B1210297) to remove other polyphenols, and finally eluting the purified anthocyanins with an acidified organic solvent like methanol. nih.govpreprints.org Combining different SPE techniques, for instance, using an HLB cartridge followed by a cation-exchange cartridge, can result in exceptionally high-purity anthocyanin extracts. preprints.org For biological samples such as plasma, SPE is invaluable for removing matrix components like proteins and lipids and for pre-concentrating the analyte before analysis. nih.gov

State-of-the-Art Identification and Quantification Methods

Following purification, a suite of advanced analytical techniques is available for the precise identification and quantification of this compound.

Liquid chromatography coupled with tandem mass spectrometry has become the gold standard for analyzing anthocyanin metabolites due to its exceptional sensitivity, selectivity, and speed. agriculturejournals.cz Ultra-High-Performance Liquid Chromatography (UHPLC) systems, in particular, offer superior resolution and much faster analysis times compared to conventional HPLC. researchgate.net

Developing a reliable LC-MS/MS method for quantifying this compound in complex matrices like human plasma or urine is a meticulous process that requires thorough validation. nih.govmdpi.com Since commercial standards for anthocyanin glucuronides are often unavailable, their corresponding glucosides, such as Cyanidin-3-O-glucoside, are frequently used as substitutes for quantification. mdpi.com

A typical validation process assesses several key parameters to ensure the method is accurate, reproducible, and fit for purpose: nih.govnih.gov

Selectivity: The method must be able to distinguish the analyte from other components in the matrix. nih.gov

Linearity: The assay must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specific range. For instance, a validated method for Cyanidin-3-glucoside in human plasma showed linearity in the range of 0.20–200 ng/mL. nih.gov

Sensitivity: The Lower Limit of Detection (LOD) and Lower Limit of Quantification (LOQ) define the smallest amount of analyte that can be reliably detected and quantified. Methods have achieved LOQs as low as 3.00 ng/mL for Cyanidin-3-glucoside in rat plasma and 0.1 µg/mL using HPLC-UV. nih.govcreative-proteomics.com Ultra-sensitive LC-MS/MS platforms can push detection limits down to 0.1 ng/mL. creative-proteomics.com

Precision and Accuracy: Precision measures the closeness of repeated measurements (expressed as coefficient of variation, CV%), while accuracy measures the closeness of the measured value to the true value. Acceptable intra- and inter-day precision and accuracy are typically required to be within ±15%. nih.govnih.gov

Recovery: This parameter indicates the efficiency of the extraction process from the matrix. Recoveries for anthocyanins in plasma using SPE are often in the range of 80.0–110.4%. nih.gov

Stability: The stability of the analyte must be tested under various conditions (e.g., freeze-thaw cycles, short-term storage) to ensure that it does not degrade during sample preparation and analysis. nih.govnih.gov

Table 1: Summary of Validation Parameters for Anthocyanin Analysis using LC-MS/MS

| Parameter | Typical Value/Range | Matrix | Analyte | Source(s) |

|---|---|---|---|---|

| Linearity Range | 0.20–200 ng/mL | Human Plasma/Urine | Cyanidin-3-glucoside | nih.gov |

| 3.00–2700 ng/mL | Rat Plasma | Cyanidin-3-glucoside | nih.gov | |

| LOQ | ~0.20 ng/mL | Human Plasma | Cyanidin-3-glucoside | nih.gov |

| 3.00 ng/mL | Rat Plasma | Cyanidin-3-glucoside | nih.gov | |

| Precision (CV%) | ≤ 14.6% | Human Plasma/Urine | Cyanidin-3-glucoside | nih.gov |

| < 14.5% | Rat Plasma | Cyanidin-3-glucoside | nih.gov | |

| Accuracy | Within ±15% | Human Plasma/Urine | Cyanidin-3-glucoside | nih.gov |

| -11.5% to 13.6% | Rat Plasma | Cyanidin-3-glucoside | nih.gov | |

| Recovery | 80.0–110.4% | Human Plasma/Urine | Cyanidin-3-glucoside | nih.gov |

| 97.68% | Potato Matrix | Pelargonidin | agriculturejournals.cz |

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In this technique, a specific parent ion is selected and fragmented, and the resulting product ions create a characteristic pattern or "fingerprint." For this compound, identification relies on a specific fragmentation pathway.

The fragmentation of anthocyanins typically involves the cleavage of the glycosidic bond. nih.gov In positive ion mode, the MS/MS spectrum of this compound would show a parent ion corresponding to its molecular mass. This parent ion would then fragment to produce a major product ion at a mass-to-charge ratio (m/z) of 287. nih.govresearchgate.net This m/z 287 ion represents the cyanidin (B77932) aglycone (the core structure without the sugar moiety). researchgate.net

Crucially, this fragmentation is accompanied by a characteristic neutral loss of the glucuronide group (C₆H₈O₆), which has a mass of 176.0321 Da. nih.gov This specific neutral loss from the parent ion to the m/z 287 fragment is the key diagnostic feature for identifying a compound as a cyanidin glucuronide. By using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, the mass spectrometer can be set to specifically detect this transition, providing excellent selectivity and sensitivity for quantification. nih.gov For example, in the analysis of Cyanidin-3-O-glucoside, the transition of m/z 447.3 → 285.2 (using negative ion mode) was used for quantification. nih.gov A similar specific transition would be established for this compound.

While LC-MS is dominant, other spectroscopic methods play important roles.

UV-Visible (UV-Vis) Spectroscopy: Anthocyanins, including this compound, exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The maximum absorption wavelength (λmax) for cyanidin glycosides is typically around 510-530 nm. phcog.comnih.govresearchgate.net The exact λmax and the shape of the spectrum are highly dependent on pH. researchgate.netresearchgate.net While UV-Vis spectrophotometry can be used for the rapid quantification of total anthocyanin content, it lacks the specificity to distinguish between different anthocyanins. phcog.com However, when used as a detector for HPLC (HPLC-UV/PDA), it allows for the quantification of individual compounds like this compound after they have been separated on the chromatography column. creative-proteomics.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.gov While acquiring NMR spectra requires a larger amount of pure sample compared to MS, it provides definitive structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the A- and B-rings of the cyanidin core and the protons of the glucuronide moiety. researchgate.net The ¹³C NMR spectrum would confirm the carbon skeleton, including the critical signal for the carboxylic acid carbon of the glucuronic acid residue, which distinguishes it from a simple glucoside. doi.org The identification of Cyanidin-3-glucoside has been confirmed using both ¹H and ¹³C NMR. nih.gov

Electrochemical detection (ED) offers a highly sensitive alternative for the quantification of electroactive compounds. Anthocyanins are electroactive due to the phenolic hydroxyl groups on their A- and B-rings, which can be oxidized at an electrode surface, generating a measurable current. nih.gov The oxidation potential is related to the antioxidant power of the molecule. nih.gov

For Cyanidin-3-O-glucoside, three distinct oxidation processes have been reported, corresponding to electron loss from the catechol group on the B-ring, the resorcinol (B1680541) group on the A-ring, and the C-ring. nih.gov It is expected that this compound would exhibit similar redox behavior. When coupled with liquid chromatography (HPLC-ED), this technique can provide highly sensitive and selective quantification of this compound, rivaling the sensitivity of fluorescence or MS detectors for certain applications.

Metabolic Transformations and Pharmacokinetics in Preclinical Research Models

Absorption and Bioaccessibility Studies in In Vitro and Animal Models

The journey of dietary anthocyanins like Cyanidin-3-O-glucoside (C3G) from ingestion to systemic circulation is a complex process involving absorption across different parts of the gastrointestinal tract. Preclinical studies using in vitro cell models and animal models have been instrumental in elucidating these mechanisms.

Contrary to earlier beliefs that flavonoids are only absorbed in the small intestine, evidence suggests that anthocyanins like C3G can be absorbed early in the gastrointestinal tract. The stomach is considered a significant and primary site for the absorption of C3G. mdpi.comnih.gov Studies indicate that C3G can be rapidly absorbed from gastric epithelial cells within 15 minutes to 2 hours after intake. nih.gov

Following gastric absorption, the small intestine also plays a crucial role. While a considerable portion of C3G may be absorbed here, its bioavailability can be diminished by the intestinal environment. nih.gov In the large intestine, any remaining C3G and its metabolites can be released from the food matrix and further metabolized by the gut microbiota. mdpi.comnih.gov The rate of absorption is influenced by the specific chemical structure of the anthocyanin. researchgate.net For instance, in rat studies, the absorption of C3G was found to be as high as 22.4%. researchgate.net

The absorption of C3G is not a passive process but is facilitated by several active transport mechanisms. nih.gov In vitro studies using human intestinal Caco-2 cells, a model for the intestinal epithelium, have been pivotal in identifying these transporters.

Bilitranslocase: This anion translocator, expressed in the gastric epithelium, has been suggested as a potential transporter for anthocyanins in the stomach. nih.govnih.gov

Sodium-Glucose Transporter 1 (SGLT1): As C3G is a glycoside (containing a glucose moiety), its transport via glucose transporters has been a key area of investigation. SGLT1, an energy-dependent transporter on the apical membrane of intestinal cells, is involved in C3G absorption. nih.govnih.gov Studies using SGLT1 inhibitors like phloridzin significantly reduced C3G uptake in Caco-2 cells. nih.gov Furthermore, silencing the gene for SGLT1 in these cells also led to a significant decrease in C3G absorption and transport. nih.gov

Glucose Transporters (GLUTs): Facilitative glucose transporters are also implicated. GLUT2, which can be present on both apical and basolateral membranes, is involved in C3G transport. nih.gov The use of the GLUT2 inhibitor phloretin, and specific gene silencing, confirmed its role in C3G absorption in Caco-2 cells. nih.gov Additionally, GLUT1 and GLUT3 have been cited as potential active transport mechanisms for C3G absorption in gastric epithelial cells. nih.gov

Monocarboxylate Transporter 1 (MCT1): This transporter has also been identified as a mechanism for C3G uptake in gastric epithelial cells. nih.gov

Table 1: Membrane Transporters Involved in Cyanidin-3-O-glucoside (C3G) Absorption

| Transporter | Location of Action | Supporting Evidence | Reference |

|---|---|---|---|

| Bilitranslocase | Gastric Epithelia | Suggested as a mechanism for gastric absorption. | nih.govnih.gov |

| Sodium-Glucose Transporter 1 (SGLT1) | Small Intestine (Apical) | Inhibition and gene silencing in Caco-2 cells reduced C3G uptake. | nih.govnih.gov |

| Glucose Transporter 1 (GLUT1) | Gastric Epithelia | Identified as a potential active transport mechanism. | nih.gov |

| Glucose Transporter 2 (GLUT2) | Small Intestine (Apical/Basolateral) | Inhibition and gene silencing in Caco-2 cells reduced C3G uptake. | nih.gov |

| Glucose Transporter 3 (GLUT3) | Gastric Epithelia | Identified as a potential active transport mechanism. | nih.gov |

| Monocarboxylate Transporter 1 (MCT1) | Gastric Epithelia | Identified as a potential active transport mechanism. | nih.gov |

The amount of intact C3G that is available for absorption is influenced by several environmental and dietary factors. mdpi.com

Food Matrix Effects: The components of the food in which C3G is consumed can significantly alter its bioaccessibility. Interactions with proteins, carbohydrates, and fibers can either protect the anthocyanin or trap it, reducing its availability for absorption. nih.govmdpi.com The processing of food also influences the content and release of anthocyanins from the matrix. researchgate.net

pH: The pH of the gastrointestinal tract is a critical factor. Anthocyanins like C3G are more stable in the acidic environment of the stomach (pH 1-3.5), which favors their absorption. mdpi.com However, in the more neutral pH of the small intestine, their stability decreases, which can lead to degradation. nih.govnih.gov Studies on Caco-2 cells have shown that a lower pH (e.g., 6.5 vs. 7.0) can significantly increase the uptake of C3G, possibly due to both increased stability and the involvement of pH-dependent proton co-transporters. mdpi.com

Ionic Strength: The ionic strength of the digestive fluids can affect the chemical structure and stability of anthocyanins, thereby influencing their bioaccessibility. mdpi.com

Biotransformation Pathways in Preclinical Systems

Once absorbed, C3G undergoes extensive metabolism, often referred to as first-pass metabolism, in the intestines and liver before entering systemic circulation. mdpi.comnih.gov This biotransformation involves two main phases of reactions.

Phase I Metabolism: The primary Phase I reaction for C3G involves the cleavage of its heterocyclic C-ring. mdpi.comnih.gov This degradation is largely carried out by the gut microbiota, particularly in the distal small intestine and colon, leading to the formation of various phenolic acids. mdpi.comnih.govnih.gov The C3G can be hydrolyzed to its aglycone, cyanidin (B77932), which is then rapidly degraded into these smaller phenolic compounds. mdpi.comnih.gov

Phase II Metabolism: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.govyoutube.comyoutube.com For C3G and its derivatives, the key Phase II reactions are:

Glucuronidation: This is a major metabolic pathway where glucuronic acid is attached to the molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). youtube.comresearchgate.net This process results in the formation of various glucuronide conjugates, including the titular Cyanidin-3-O-glucuronide . researchgate.netnih.govnih.gov Both cyanidin itself and its phenolic acid metabolites like protocatechuic acid can undergo glucuronidation. nih.gov

Methylation: Methyl groups can be added to the hydroxyl groups on the B-ring of the cyanidin structure by catechol-O-methyltransferase (COMT) enzymes. mdpi.com This results in methylated derivatives such as peonidin-3-O-glucoside (3'-O-methylated C3G). mdpi.combohrium.com

Sulfation: The addition of a sulfate (B86663) group is another common conjugation reaction. nih.govresearchgate.net Phenolic acid metabolites, in particular, appear to favor sulfation over glucuronidation. researchgate.net

These metabolic reactions can occur in the enterocytes of the small intestine and subsequently in the liver after transport via the portal vein. nih.govnih.gov

A variety of metabolites of C3G have been identified and quantified in preclinical models. Following administration of C3G to rats, the parent compound along with numerous metabolites are detected in plasma, urine, bile, and various tissues. researchgate.netnih.gov

Primary Metabolites (Conjugates): These are the direct products of Phase II metabolism on the intact C3G structure.

Glucuronide Conjugates: this compound and other glucuronidated forms are readily detected. researchgate.netnih.gov

Methylated Derivatives: Peonidin-3-O-glucoside is a frequently identified methylated metabolite. bohrium.comnih.gov In some studies, both 3'- and 4'-O-methylated derivatives have been found. nih.gov

Combined Conjugates: Metabolites that have undergone both methylation and glucuronidation (e.g., peonidin (B1209262) glucuronide) have also been reported. researchgate.net

Secondary Metabolites (Degradation Products): These are primarily the result of Phase I C-ring cleavage followed by potential subsequent Phase II conjugation.

Phenolic Acids: Protocatechuic acid (PCA) is a major bioactive phenolic metabolite formed from the B-ring of C3G. mdpi.comnih.gov Other phenolic acids identified include vanillic acid and ferulic acid. mdpi.comnih.gov

Other Degradation Products: Phloroglucinaldehyde (PGA) is another key metabolite derived from the A-ring. mdpi.comresearchgate.net

Conjugated Phenolic Acids: These phenolic acids can themselves be conjugated, with studies showing the formation of protocatechuic acid glucuronides in microsomal models. nih.gov

Table 2: Key Metabolites of Cyanidin-3-O-glucoside (C3G) Identified in Preclinical Models

| Metabolite Class | Specific Metabolite | Metabolic Pathway | Reference |

|---|---|---|---|

| Primary Metabolites (Conjugates) | This compound | Phase II (Glucuronidation) | researchgate.netnih.gov |

| Peonidin-3-O-glucoside | Phase II (Methylation) | mdpi.combohrium.comnih.gov | |

| Peonidin glucuronide | Phase II (Methylation & Glucuronidation) | researchgate.net | |

| Secondary Metabolites (Degradation Products) | Protocatechuic acid (PCA) | Phase I (C-ring cleavage) | mdpi.comnih.govresearchgate.net |

| Phloroglucinaldehyde (PGA) | Phase I (C-ring cleavage) | mdpi.comresearchgate.net | |

| Vanillic acid | Phase I / Microbial Metabolism | mdpi.comnih.gov | |

| Protocatechuic acid glucuronide | Phase I followed by Phase II | nih.gov |

Contribution of Gut Microbiota to this compound Biotransformation and Degradation

The gut microbiota plays a crucial role in the biotransformation of cyanidin and its derivatives, including this compound. While this compound is primarily formed in the liver via phase II metabolism, it can be excreted into the intestine through bile, where it becomes a substrate for microbial enzymes. Gut bacteria possess a range of enzymes, such as β-glucuronidases, that can cleave the glucuronide moiety from the cyanidin aglycone. researchgate.net This deconjugation process releases the cyanidin aglycone, which can then undergo further degradation by the intestinal flora.

The microbial catabolism of the released cyanidin involves the cleavage of its heterocyclic C-ring. researchgate.net This breakdown leads to the formation of various smaller phenolic compounds. nih.gov In vitro studies using human fecal slurries have demonstrated that cyanidin-3-glucoside (a precursor to this compound) is rapidly and completely converted by intestinal bacteria. cambridge.org The primary degradation products identified include protocatechuic acid (PCA) and other phenolic acids. nih.govacs.org

Comparative studies in germ-free (GF) and human microbiota-associated (HMA) rats have provided direct evidence of the gut microbiota's contribution. After oral administration of cyanidin-3-glucoside, HMA rats excreted significantly higher amounts of degradation products like 3,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzaldehyde (B105460) compared to GF rats. cambridge.orgnih.gov This indicates that the microbiota is essential for the extensive breakdown of the cyanidin structure. The enzymatic action of intestinal bacteria, including species from the Bacteroides and Clostridium genera, facilitates the deglycosylation and subsequent degradation of cyanidin compounds. researchgate.netcambridge.org Therefore, the biotransformation of this compound in the gut is a critical step that influences the profile of metabolites that can be absorbed systemically or excreted.

Systemic Distribution and Excretion Profiles in Animal Models

Distribution Patterns of this compound and its Metabolites in Various Tissues and Biological Fluids

Following absorption and metabolism, this compound and other related metabolites are distributed throughout the body. Preclinical studies in rats have identified cyanidin-3-glucoside (C3G) and its metabolites in plasma, liver, and kidneys. nih.gov After oral administration of a C3G-rich extract, the parent glycosides and their glucuronide and sulfate conjugates were detected in both plasma and the kidneys. researchgate.net

| Tissue | Detected Compounds | Key Findings | Reference |

|---|---|---|---|

| Plasma | Cyanidin-3-O-glucoside, Methylated C3G, Cyanidin glucuronides, Cyanidin sulfates, Protocatechuic acid | Metabolites appear rapidly after administration. Protocatechuic acid concentration can be significantly higher than the parent compound. | nih.govresearchgate.net |

| Liver | Cyanidin-3-O-glucoside, Methylated C3G | A primary site for the metabolism of C3G, including methylation and glucuronidation. | nih.govresearchgate.net |

| Kidneys | Cyanidin-3-O-glucoside, Methylated C3G | Showed the highest accumulation of C3G and its metabolites, suggesting a key role in excretion. | nih.govresearchgate.netresearchgate.net |

| Brain | Cyanidin-3-O-glucoside, Methylated C3G | Demonstrates that cyanidin compounds can cross the blood-brain barrier, although in lower concentrations than in other tissues. | researchgate.net |

| Gastrointestinal Tract | Unchanged Cyanidin glycosides, Cyanidin (aglycone) | High concentrations of unchanged compounds are found, which are then metabolized by colonic microflora. | researchgate.net |

Analysis of Excretion Routes and Recovery Rates (e.g., Urinary, Fecal, Respiratory)

The excretion of this compound and its related metabolites occurs through multiple routes, primarily via urine and feces. Respiratory excretion of carbon from the breakdown of these compounds has also been measured in tracer studies. researchgate.net

Studies comparing germ-free (GF) and human microbiota-associated (HMA) rats have highlighted the importance of the gut microbiota in the excretion profile. The total recovery of a dose of cyanidin-3-glucoside within 48 hours was higher in HMA rats (3.7%) compared to GF rats (1.7%). cambridge.orgnih.gov This difference is largely attributed to the extensive microbial metabolism in the gut, leading to a greater variety and quantity of excreted metabolites. cambridge.org

The primary route of excretion is fecal. cambridge.org In HMA rats, the majority of the excreted compounds were found in the feces, with a threefold higher percentage of unconjugated products and a twofold higher percentage of conjugated products compared to GF rats. nih.gov This underscores the role of the gut microbiota in first deconjugating glucuronides and then metabolizing the aglycone into various phenolic acids that are subsequently excreted. cambridge.org

Urinary excretion accounts for a smaller proportion of the total elimination. cambridge.org Interestingly, the presence of a gut microbiota was found to decrease the percentage of conjugated products in the urine of HMA rats compared to GF rats. cambridge.orgnih.gov A human study using 13C-labeled cyanidin-3-glucoside determined a relative bioavailability of approximately 12.4%, with 5.4% of the label excreted in urine and 6.9% in breath (as 13CO2). researchgate.net This indicates that a significant portion of the cyanidin structure is broken down systemically and exhaled. The highest rates of elimination were observed within the first hour for urine and at 6 hours for breath, while fecal elimination peaked between 6 and 24 hours post-ingestion. researchgate.net

| Excretion Route | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Fecal | Human Microbiota-Associated (HMA) Rats | Primary route of excretion. HMA rats excrete higher amounts of both unconjugated and conjugated metabolites compared to germ-free rats. | cambridge.orgnih.gov |

| Urinary | Rats and Humans | A secondary route of excretion. The presence of gut microbiota decreases the proportion of conjugated metabolites in urine. In humans, accounts for about 5.4% of an administered dose. | cambridge.orgresearchgate.net |

| Respiratory | Humans (13C-tracer study) | Excretion of 13CO2 demonstrates extensive systemic degradation of the compound. Accounts for about 6.9% of an administered dose. | researchgate.net |

Investigating Cellular and Molecular Mechanisms of Action in Vitro and in Vivo Research Models

Modulation of Oxidative Stress Pathways

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and the pathogenesis of numerous diseases. Cyanidin-3-O-glucuronide has demonstrated a remarkable capacity to modulate these pathways through a multi-pronged approach.

Activation of Endogenous Antioxidant Defense Systems

Beyond its direct scavenging effects, this compound plays a pivotal role in bolstering the cell's own antioxidant machinery. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. mdpi.comnih.gov

Activation of the Nrf2 pathway by C3G has been observed in various cell types, including intestinal epithelial cells, endothelial cells, and hippocampal neuronal cells. mdpi.comnih.govconsensus.appnih.gov Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of a suite of protective enzymes. nih.gov These include:

Heme Oxygenase-1 (HO-1): Studies have shown that C3G induces the expression of HO-1, a potent antioxidant and anti-inflammatory enzyme. mdpi.comresearchgate.netnih.gov This induction is often mediated by the Nrf2 pathway. researchgate.net

Superoxide (B77818) Dismutase (SOD) and Catalase: Research indicates that C3G can increase the gene expression and activity of SOD and Catalase, enzymes that are critical for detoxifying superoxide radicals and hydrogen peroxide, respectively. nih.govnih.gov

Glutathione (B108866) S-transferase (GST) and Glutathione Peroxidase (GPx): C3G has been shown to upregulate the gene expression of GSTs and GPx, which are involved in the detoxification of harmful compounds and the reduction of hydroperoxides. nih.govnih.govresearchgate.net

This upregulation of endogenous antioxidant enzymes provides a more sustained and potent defense against oxidative stress compared to direct scavenging alone.

| Research Finding | Model System | Key Outcomes |

| C3G activates the Nrf2/ARE pathway. nih.gov | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased Nrf2 nuclear translocation and subsequent expression of antioxidant enzymes. |

| C3G protects against glutamate-induced oxidative stress via Nrf2 activation. nih.gov | HT22 mouse hippocampal neuronal cells | Upregulation of SOD, Catalase, and GPx gene expression. |

| C3G ameliorates oxidative stress in pancreatic islets. nih.gov | NIT-1 islet cell line and db/db mice | Reversal of impaired SOD and Catalase activities. |

| C3G induces HO-1 expression. nih.gov | Cultured human endothelial cells | Dose-dependent increase in HO-1 induction. |

| C3G increases hepatic glutathione synthesis. nih.gov | Human HepG2 cells and diabetic db/db mice | Upregulation of glutamate-cysteine ligase (GCL) expression. |

Impact on Cellular Redox Homeostasis and Mitochondrial Function

The combined effects of direct ROS scavenging and the upregulation of antioxidant enzymes by this compound contribute significantly to the maintenance of cellular redox homeostasis. This delicate balance is crucial for normal cellular function.

Regulation of Inflammatory Signaling Cascades

Chronic inflammation is another key driver of many pathological conditions. This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to various stimuli, including inflammatory cytokines and pathogens, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of numerous pro-inflammatory genes.

Multiple studies have demonstrated that C3G can effectively inhibit the activation of the NF-κB pathway. consensus.appnih.govnih.govresearchgate.net This inhibition has been observed in various models, including intestinal epithelial cells exposed to TNF-α and in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. consensus.appnih.govnih.gov The mechanism of inhibition often involves preventing the phosphorylation and degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By blocking NF-κB activation, this compound can effectively dampen the inflammatory cascade at a critical control point.

Modulation of Pro-inflammatory Cytokine and Chemokine Expression

A direct consequence of NF-κB inhibition is the reduced expression of pro-inflammatory cytokines and chemokines. Research has consistently shown that C3G can significantly decrease the production of key inflammatory mediators, including:

Tumor Necrosis Factor-alpha (TNF-α): C3G has been shown to suppress TNF-α-induced cellular responses and reduce TNF-α production in various inflammatory models. nih.govnih.gov

Interleukins (ILs): Studies have reported that C3G can inhibit the production of several pro-inflammatory interleukins, such as IL-1β and IL-6. nih.gov

This modulation of cytokine and chemokine expression helps to quell the inflammatory response and prevent the tissue damage associated with chronic inflammation.

| Research Finding | Model System | Key Outcomes |

| C3G inhibits NF-κB signaling. consensus.appnih.gov | Intestinal epithelial cells exposed to TNF-α | Reduced NF-κB p65 nuclear translocation. |

| C3G suppresses LPS-induced NF-κB activation. nih.gov | Human umbilical vein endothelial cells (HUVECs) and mouse lung tissue | Blocked phosphorylation of IκB-α and NF-κB/p65. |

| C3G attenuates TNF-α-induced cell proliferation. nih.gov | Mouse vascular smooth muscle cells | Inhibition of STAT3 activation, a downstream target of TNF-α signaling. |

| C3G reduces the production of pro-inflammatory cytokines. nih.gov | HUVECs and bronchoalveolar lavage fluid from mice | Significant inhibition of TNF-α, IL-6, and IL-1β production. |

Effects on Cyclooxygenase (COX) Enzyme Activity

This compound, a metabolite of cyanidin-3-O-glucoside (C3G), has been implicated in the modulation of key inflammatory enzymes, including cyclooxygenase (COX). Research on the parent compound, C3G, provides significant insights into these mechanisms. In human intestinal HT-29 cells stimulated with a cocktail of cytokines to mimic an inflammatory state, C3G was shown to reduce the expression of COX-2. plos.org This effect contributes to a decrease in the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator synthesized by COX-2. plos.org

Further detailed mechanistic studies in mouse epidermal JB6 P+ cells revealed that C3G suppresses the expression of COX-2 induced by the carcinogen benzo[a]pyrene-7,8-diol-9,10-epoxide (B[a]PDE). nih.gov The inhibitory action of C3G was found to be mediated through the direct inhibition of Fyn kinase activity, a non-receptor tyrosine kinase. nih.gov By inhibiting Fyn, C3G effectively blocks the downstream activation of signaling pathways, including those involving mitogen-activated protein kinases (MAPKs), activator protein-1 (AP-1), and nuclear factor-κB (NF-κB), all of which are crucial for the transcriptional activation of the COX-2 gene. nih.gov These findings suggest that the anti-inflammatory effects of this compound may be, in part, attributable to the suppression of COX-2 expression by targeting upstream signaling kinases. nih.gov

Downregulation of Interferon-Mediated Inflammatory Responses

The immunomodulatory properties of this compound's parent compound, C3G, extend to the regulation of interferon-mediated inflammatory pathways. Studies have demonstrated that C3G can downregulate both Interferon I and II pathways, thereby inhibiting the inflammatory cascades they trigger. nih.govnih.gov This is a significant aspect of its anti-inflammatory profile, as interferons are potent cytokines that orchestrate a wide range of inflammatory responses.

In the context of inflammatory bowel disease (IBD), where interferon-γ (IFN-γ) is a key pro-inflammatory cytokine, C3G has been shown to reduce its levels in patients with ulcerative colitis and Crohn's disease. nih.gov In cellular models, the anti-inflammatory effects of C3G in cytokine-stimulated human intestinal cells were linked to the suppression of the JAK-STAT signaling pathway, a primary pathway activated by interferons. plos.org Specifically, C3G was found to significantly reduce the levels of activated STAT1 in the cell nucleus, a critical step in the interferon signaling cascade. plos.org This suggests a mechanism whereby C3G, and by extension its metabolite this compound, can mitigate inflammation by interfering with the signaling of pro-inflammatory cytokines like interferons.

Influence on Cellular Proliferation and Apoptosis in Disease Models

Effects on Cancer Cell Line Proliferation and Viability (in vitro models)

The impact of this compound's precursor, C3G, on the proliferation and viability of cancer cells has been investigated across various in vitro models, revealing both potent inhibitory effects and context-dependent responses. In breast cancer research, C3G demonstrated dose-dependent cytotoxic effects on the MCF-7 cell line. nih.gov Similarly, another study reported that C3G inhibited the proliferation of several cancer cell lines, including human hepatocellular carcinoma (HepG2 and HuH-7) and colorectal adenocarcinoma (Caco-2) cells. researchgate.net

However, the anti-proliferative effects are not universal across all cancer cell types. For instance, one study observed that C3G treatment did not suppress the growth of the MDA-MB-231 breast cancer cell line. nih.gov This highlights the differential sensitivity of cancer cells to this compound. In studies on leukemia, C3G was found to induce apoptosis in both Jurkat and HL-60 cell lines. nih.gov The collective evidence from these in vitro studies indicates that C3G possesses significant anti-proliferative and cytotoxic capabilities against a range of cancer cell lines, although the efficacy can vary depending on the specific cell type and its molecular characteristics.

Table 1: Effects of Cyanidin-3-O-glucoside (C3G) on the Proliferation and Viability of Various Cell Lines

| Cell Line | Cancer Type | Effect | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Dose-dependent cytotoxic effects | nih.gov |

| HepG2 | Hepatocellular Carcinoma | Inhibited proliferation | researchgate.net |

| HuH-7 | Hepatocellular Carcinoma | Inhibited proliferation | researchgate.net |

| Caco-2 | Colorectal Adenocarcinoma | Inhibited proliferation | researchgate.net |

| MDA-MB-231 | Breast Cancer | No suppression of cell growth | nih.gov |

| Jurkat | Leukemia | Induced apoptosis | nih.gov |

| HL-60 | Leukemia | Induced apoptosis | nih.gov |

| HUVEC | Normal Endothelial Cells | No effect on proliferation | researchgate.net |

Induction of Apoptosis via Specific Mechanisms (e.g., Caspase Activation, Poly (ADP-ribose) Polymerase (PARP) Cleavage, p53 and Bax Protein Modulation)

The anti-cancer activity of C3G is strongly linked to its ability to induce programmed cell death, or apoptosis, through the modulation of key regulatory proteins. Research has elucidated several specific molecular pathways activated by C3G to trigger apoptosis in cancer cells.

A central mechanism involves the modulation of the p53 tumor suppressor protein and the Bcl-2 family of proteins. In MCF-7 breast cancer cells, treatment with C3G led to an increased expression of the pro-apoptotic genes p53 and Bax, while simultaneously decreasing the expression of the anti-apoptotic gene Bcl2. nih.gov This shift in the Bax/Bcl2 ratio is a critical event that favors the initiation of apoptosis. The tumor suppressor p53 plays a pivotal role in this process, as its activation can directly lead to the upregulation of Bax. nih.gov

The execution phase of apoptosis is carried out by a family of proteases known as caspases. Studies have shown that C3G treatment results in the activation of caspase-3, a key executioner caspase. nih.gov The activation of caspase-3 is often dependent on the upstream pro-apoptotic signals, including the p53-Bax axis. nih.gov The induction of apoptosis by C3G has been observed to be both caspase-dependent and caspase-independent, suggesting multiple pathways of action. nih.gov In hepatocarcinoma cells, C3G was also shown to increase the expression of p53, contributing to its anti-cancer effects through the induction of apoptosis and cellular senescence. mdpi.com

Differential Responses in Transformed Versus Non-Transformed Cell Lines

A critical question in the development of anti-cancer agents is their selectivity for cancer cells over normal, non-transformed cells. Studies on C3G have yielded mixed results in this regard, suggesting that its selectivity may be cell-type specific.

One study investigated the effects of C3G on the proliferation of four different cancer cell lines (MCF-7, HuH-7, HepG2, and Caco-2) and one non-transformed cell line, human umbilical vein endothelial cells (HUVEC). researchgate.net The results showed that while C3G inhibited the proliferation of all four cancer cell lines, it had no effect on the proliferation of the normal HUVEC line, indicating a degree of selectivity for transformed cells in this context. researchgate.net

In contrast, another study that tested C3G on Jurkat and HL-60 leukemia cell lines alongside normal human T lymphocytes found that the compound induced apoptosis in all three cell systems. nih.gov This finding suggests a lack of selectivity towards leukemia cells over normal lymphocytes, as both were susceptible to C3G-induced apoptosis. nih.gov These differential findings underscore the complexity of C3G's biological activities and indicate that its effects on cell viability are highly dependent on the cellular context and the specific cell lineage.

Modulation of Enzymatic Activities

Beyond its effects on inflammatory enzymes like COX, this compound's parent compound, C3G, has been shown to modulate a diverse range of other enzymes involved in various physiological and pathological processes. This broad enzymatic modulation contributes to its wide-ranging biological effects, including neuroprotective, anti-diabetic, and antioxidant activities.

One area of significant activity is the regulation of enzymes involved in neurotransmission and neurodegeneration. C3G has been identified as an inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. researchgate.net It also inhibits tyrosinase and fatty acid amide hydrolase (FAAH). researchgate.net However, it was found to be inactive against acetylcholinesterase (AChE). researchgate.net

In the context of metabolic regulation, C3G has demonstrated inhibitory effects on enzymes related to type-2 diabetes. It can inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose, and dipeptidyl peptidase-4 (DPP-4), a target for diabetes therapy that is involved in glucose homeostasis. researchgate.net

Furthermore, C3G modulates the expression and activity of a suite of cytoprotective and antioxidant enzymes. It has been shown to activate the Nrf2 pathway, a major regulator of cellular antioxidant responses. nih.govnih.gov This activation leads to the increased expression of enzymes such as NAD(P)H:quinone reductase 1 (NQO1), heme oxygenase-1 (HO-1), superoxide dismutase, catalase, and glutathione S-transferase. nih.govnih.gov Its antioxidant activity is also demonstrated by its ability to act as a superoxide radical scavenger in the xanthine/xanthine oxidase system. researchgate.net

Table 2: Modulation of Various Enzymatic Activities by Cyanidin-3-O-glucoside (C3G)

| Enzyme/Enzyme System | Biological Function | Effect of C3G | Reference |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Neurotransmitter degradation | Inhibition (IC50 = 7.6 μM) | researchgate.net |

| Tyrosinase (TYR) | Melanin (B1238610) synthesis | Inhibition (IC50 = 18.1 μM) | researchgate.net |

| Fatty Acid Amide Hydrolase (FAAH) | Endocannabinoid degradation | Inhibition (IC50 = 152.1 μM) | researchgate.net |

| α-Glucosidase (α-GLU) | Carbohydrate digestion | Inhibition (IC50 = 479.8 μM) | researchgate.net |

| Dipeptidyl Peptidase-4 (DPP-4) | Glucose homeostasis | Inhibition (IC50 = 125.1 μM) | researchgate.net |

| Acetylcholinesterase (AChE) | Neurotransmitter degradation | No inhibition | researchgate.net |

| Xanthine/Xanthine Oxidase | Superoxide radical generation | Scavenges superoxide radicals | researchgate.net |

Inhibition of Digestive Enzymes (e.g., α-glucosidase, α-amylase)

This compound's parent compound, C3G, and other related cyanidin (B77932) glycosides have been the subject of research regarding their potential to inhibit key digestive enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. This inhibitory action is a therapeutic target for managing postprandial hyperglycemia. nih.gov

Studies have demonstrated that cyanidin and its various glycosides are effective inhibitors of intestinal α-glucosidase and pancreatic α-amylase. nih.gov The structure of the sugar moiety attached to the cyanidin backbone plays a crucial role in the inhibitory potency. For instance, cyanidin-3-glucoside and cyanidin-3-galactoside (B13802184) have been identified as potent inhibitors of intestinal sucrase and pancreatic α-amylase. nih.gov The presence of a glucose molecule at the 3-O-position appears to be important for strong inhibition of pancreatic α-amylase. nih.govnih.gov Conversely, the addition of a bulky glucose moiety at the 5-O-position has been shown to dramatically decrease the inhibitory potency against both pancreatic α-amylase and intestinal sucrase. nih.gov

While direct studies on the inhibitory capacity of this compound are limited, research on related compounds provides valuable insights. For example, cyanidin-3-rutinoside, which has a disaccharide at the 3-O-position, is a potent inhibitor of pancreatic α-amylase. nih.gov This suggests that the nature of the sugar-like moiety at this position is a key determinant of activity. Kinetic studies have shown that the inhibition by these compounds can be non-competitive or of a mixed type. nih.gov

| Compound | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Cyanidin-3-glucoside | Pancreatic α-amylase | 0.30 ± 0.01 mM | nih.gov |

| Cyanidin-3-galactoside | Intestinal sucrase | 0.50 ± 0.05 mM | nih.gov |

| Cyanidin-3-rutinoside | Pancreatic α-amylase | 24.4 ± 0.1 μM | nih.gov |

| Cyanidin-3-glucoside | α-glucosidase | 479.8 μM | researchgate.net |

Effects on Enzymes Involved in Extracellular Matrix Remodeling (e.g., Collagenase, Elastase)

The influence of this compound on enzymes that remodel the extracellular matrix, such as collagenase and elastase, is an area of growing interest, particularly in the context of skin aging and tissue repair. While direct evidence for the glucuronide form is still emerging, studies on its parent compound, C3G, and other anthocyanins provide preliminary data.

In a study investigating the effects of cyanidin-3-O-beta-glucopyranoside on hepatic stellate cells, which are key to liver fibrosis, the compound was found to reduce the synthesis of type I collagen induced by a pro-oxidant agent. nih.gov This suggests an indirect influence on the extracellular matrix by modulating collagen production.

Furthermore, a molecular docking study screened various phytochemicals for their inhibitory potential against several enzymes, including collagenase. In this in silico analysis, cyanidin-3-o-glucoside demonstrated one of the lowest docking scores against collagenase, indicating a potential inhibitory interaction. researchgate.net However, in vitro and in vivo studies are needed to confirm these computational predictions and to specifically assess the activity of the glucuronidated form.

Interactions with Tyrosinase Activity and Melanin Biosynthesis Pathways

Tyrosinase is the key enzyme responsible for melanin production, and its inhibition is a strategy for addressing hyperpigmentation. nih.gov The interaction of this compound and its parent compound, C3G, with tyrosinase and melanin biosynthesis has been explored in several studies, yielding varied results.

In one study, C3G was found to inhibit tyrosinase with an IC50 value of 18.1 μM. researchgate.net However, another in vitro investigation using mushroom and murine tyrosinases found that C3G did not cause significant inhibition. researchgate.net Computational simulations in the same study suggested that while C3G could interact with the catalytic pocket of tyrosinase, other flavonoids like catechin (B1668976) were predicted to be more effective inhibitors. nih.govresearchgate.net

In cellular models, the effects are more pronounced. In a study on human melanoma cells, treatment with cyanidin-3-O-beta-glucopyranoside led to an up-regulation of tyrosinase expression and activity, which in turn enhanced melanin synthesis as part of a differentiation process. nih.gov This suggests that the effect of these compounds on melanogenesis may be context-dependent, potentially promoting differentiation in cancer cells rather than simply inhibiting the enzyme.

| Compound | Assay | Result | Reference |

|---|---|---|---|